molecular formula C14H11FO3 B6398675 2-(3-Fluoro-4-hydroxyphenyl)-6-methylbenzoic acid CAS No. 1262005-80-0

2-(3-Fluoro-4-hydroxyphenyl)-6-methylbenzoic acid

Cat. No.: B6398675
CAS No.: 1262005-80-0
M. Wt: 246.23 g/mol
InChI Key: BQIMLMXKGDOYPB-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-hydroxyphenyl)-6-methylbenzoic acid is an organic compound with a complex structure that includes a fluorine atom and a hydroxyl group attached to a phenyl ring, along with a carboxylic acid group

Properties

IUPAC Name

2-(3-fluoro-4-hydroxyphenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-8-3-2-4-10(13(8)14(17)18)9-5-6-12(16)11(15)7-9/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQIMLMXKGDOYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=C(C=C2)O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689350
Record name 3'-Fluoro-4'-hydroxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262005-80-0
Record name [1,1′-Biphenyl]-2-carboxylic acid, 3′-fluoro-4′-hydroxy-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262005-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Fluoro-4'-hydroxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-hydroxyphenyl)-6-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the hydroxylation of 3-fluorobenzoic acid using liquid ammonia, sodium hydroxide, and cuprous hydroxide . This reaction typically requires controlled conditions to ensure the selective introduction of the hydroxyl group at the desired position on the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-hydroxyphenyl)-6-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used to replace the fluorine atom under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxylic acid group may produce alcohols.

Scientific Research Applications

2-(3-Fluoro-4-hydroxyphenyl)-6-methylbenzoic acid has several scientific research applications:

    Chemistry: It serves as a substrate or starting material for various organic synthesis reactions.

    Biology: It can be used in the synthesis of biologically active molecules for research purposes.

    Medicine: As an intermediate in drug synthesis, it contributes to the development of new pharmaceuticals.

    Industry: It is used in the production of pesticides and plant growth regulators.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-hydroxyphenyl)-6-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with target proteins, influencing their activity. The fluorine atom may enhance the compound’s binding affinity and stability, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Fluoro-4-hydroxyphenyl)-6-methylbenzoic acid is unique due to the presence of both a fluorine atom and a hydroxyl group on the phenyl ring, along with a methyl group on the benzoic acid moiety

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